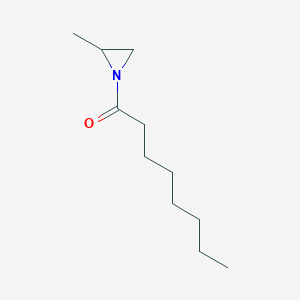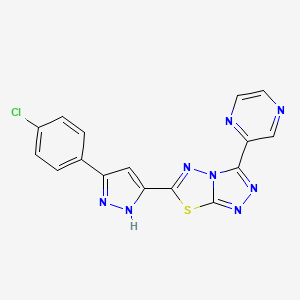![molecular formula C14H14N2O5S3 B12635876 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiazole ring, and a sulfonyl group attached to a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.
Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Applications De Recherche Scientifique
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific enzymes or receptors.
Material Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Mécanisme D'action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(thiazol-2-yl)benzamide: This compound shares a similar core structure but has a urea group instead of a sulfonyl group.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds have a similar tetrahydrothiophene ring but differ in the rest of the structure.
Uniqueness
The uniqueness of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide lies in its combination of a sulfonyl group with a thiazole ring and a benzamide core. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.
Propriétés
Formule moléculaire |
C14H14N2O5S3 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O5S3/c17-13(16-14-15-5-6-22-14)10-2-1-3-11(8-10)24(20,21)12-4-7-23(18,19)9-12/h1-3,5-6,8,12H,4,7,9H2,(H,15,16,17) |
Clé InChI |
ZEWYBKFTMDQVHY-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12635795.png)
![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)

![N-[4-[[7-[3-(dimethylamino)pyrrolidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12635808.png)
![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine](/img/structure/B12635833.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![4-[2-(2-Aminophenyl)ethenyl]phenol](/img/structure/B12635849.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)


![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)


